N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide
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Overview
Description
N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide is a compound belonging to the class of oxazepines, which are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. This compound is of interest due to its potential pharmacological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the use of copper catalysis for the one-pot synthesis involving C-N and C-O coupling reactions . Industrial production methods may involve microwave-assisted synthesis, which offers the advantage of shorter reaction times and higher yields .
Chemical Reactions Analysis
N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
N-(tert-butyl)-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxamide can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar core structure but lacks the tert-butyl and carboxamide groups.
Amoxapine: A tricyclic antidepressant that is structurally related but contains additional functional groups that confer different pharmacological properties. The uniqueness of this compound lies in its specific substituents, which may contribute to its distinct biological activities and applications.
Properties
IUPAC Name |
N-tert-butyl-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)15-13(17)16-8-9-18-12-7-5-4-6-11(12)10-16/h4-7H,8-10H2,1-3H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNDLHNYKSDWFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCOC2=CC=CC=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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